molecular formula C20H23NO2 B3028570 5-Adamantyl-IAA CAS No. 2244426-40-0

5-Adamantyl-IAA

Cat. No.: B3028570
CAS No.: 2244426-40-0
M. Wt: 309.4 g/mol
InChI Key: YVLXUUNCRVEHPG-UHFFFAOYSA-N
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Description

5-Adamantyl-IAA, also known as 2-[5-(adamantan-1-yl)-1H-indol-3-yl]acetic acid, is a synthetic auxin analog. Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. This compound is particularly notable for its high affinity and specificity in binding to engineered auxin receptors, making it a valuable tool in plant biology and agricultural research .

Mechanism of Action

Target of Action

This compound, also known as 2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid, is a synthetic auxin developed for use in an auxin-inducible degron system . This system is a technique to induce the degradation of a target protein . The primary target of this compound is the TIR1/AFB F-box proteins and Aux/IAA co-receptor proteins . These proteins play a crucial role in the auxin regulatory pathways, which are fundamental components of plant development .

Mode of Action

This compound interacts with its targets, the TIR1/AFB F-box proteins and Aux/IAA co-receptor proteins, to induce the degradation of a target protein . This compound has a thousand-times stronger affinity for the modified TIR receptor protein, allowing it to function at much lower concentrations than natural auxin . This strong interaction enables the rapid depletion of target proteins within the cell .

Biochemical Pathways

The action of this compound affects three major pathways: auxin metabolism, polar auxin transport, and signal transduction . Auxin, specifically indole-3-acetic acid (IAA), is biosynthesized from tryptophan via indole-3-pyruvic acid (IPA) through the IPA pathway . IAA is then transported by the AUXIN1/LIKE-AUX1 (AUX1/LAX) auxin influx transporters, PIN-FORMED (PIN) efflux facilitators, and ATP-BINDING CASSETTE B (ABCB) transporters to form auxin concentration gradients in plant tissues . The action of this compound modulates these pathways, leading to changes in auxin biology .

Pharmacokinetics

It is known that this compound can act at lower concentrations due to its high affinity for the tir1 receptor This suggests that it may have good bioavailability

Result of Action

The primary result of the action of this compound is the rapid depletion of target proteins within the cell . This enables the investigation of the physiological functions of essential proteins . The strong activity of this compound may arise from the high affinity of this compound for TIR1 F79A and its high cellular permeability .

Biochemical Analysis

Biochemical Properties

5-Adamantyl-IAA interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to interact with the TIR1 protein, a component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex . This interaction is crucial for the auxin-inducible degron (AID) system, which is used to induce targeted degradation of proteins in eukaryotic model organisms .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the AID system. By interacting with the TIR1 protein, this compound can trigger the degradation of specific target proteins, thereby influencing various cellular processes . For example, it can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the TIR1 protein. This binding interaction triggers the ubiquitination and subsequent degradation of target proteins . In this way, this compound can influence gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown that the degradation of target proteins can occur within minutes of exposure to this compound . Furthermore, the stability and degradation of this compound itself may also influence its long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are currently limited, it is known that the efficiency of the AID system can be improved by using low nanomolar concentrations of this compound .

Metabolic Pathways

It is known that this compound plays a crucial role in the AID system, which is part of the ubiquitin-proteasome pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its interactions with proteins such as TIR1

Subcellular Localization

Given its role in the AID system, it is likely to be found in the nucleus where the SCF E3 ubiquitin ligase complex is located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Adamantyl-IAA typically involves the following steps :

    Starting Materials: The synthesis begins with adamantane and indole-3-acetic acid.

    Functionalization: Adamantane is functionalized to introduce a reactive group, such as a halogen or hydroxyl group.

    Coupling Reaction: The functionalized adamantane is then coupled with indole-3-acetic acid using a suitable coupling reagent, such as a carbodiimide, under mild conditions.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Adamantyl-IAA undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-Adamantyl-IAA has a wide range of applications in scientific research :

    Chemistry: It is used as a synthetic auxin in chemical biology to study auxin signaling pathways.

    Biology: It is employed in plant biology to manipulate plant growth and development by selectively binding to engineered auxin receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeted protein degradation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid (IAA): The natural auxin in plants.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A synthetic auxin used as a herbicide.

    1-Naphthaleneacetic acid (NAA): Another synthetic auxin used in agriculture.

Uniqueness

5-Adamantyl-IAA is unique due to its high affinity and specificity for engineered auxin receptors. This allows for more precise manipulation of auxin signaling pathways compared to other auxins. Its ability to function at much lower concentrations than natural auxins or other synthetic auxins makes it particularly valuable in research and agricultural applications .

Properties

IUPAC Name

2-[5-(1-adamantyl)-1H-indol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c22-19(23)6-15-11-21-18-2-1-16(7-17(15)18)20-8-12-3-13(9-20)5-14(4-12)10-20/h1-2,7,11-14,21H,3-6,8-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLXUUNCRVEHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)NC=C5CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2244426-40-0
Record name 5-Adamantyl-IAA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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